![molecular formula C18H17N3O2S2 B11667691 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with an appropriate aldehyde, such as 2-ethoxybenzaldehyde, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the benzothiazole and ethoxyphenyl moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a synthetic derivative of benzothiazole, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N3O3S2 with a molecular weight of approximately 383.49 g/mol. Its structure includes a benzothiazole moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have shown that compounds derived from benzothiazole exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against various bacterial strains and fungi.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 50 µg/mL |
2 | Escherichia coli | 25 µg/mL |
3 | Candida albicans | 30 µg/mL |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely researched. In vitro studies indicate that these compounds can selectively inhibit the growth of tumorigenic cell lines while sparing normal cells. For example, a related compound exhibited an EC50 value of 32 ng/mL against the WI-38 VA-13 subline, suggesting potent cytotoxicity towards cancer cells.
Cell Line | EC50 (ng/mL) |
---|---|
WI-38 VA-13 | 32 |
MDA-MB-231 (breast) | 30 |
SK-Hep-1 (liver) | 28 |
This selective cytotoxicity highlights the potential of benzothiazole derivatives in cancer therapy.
Enzyme Inhibition
Another significant aspect of the biological activity is the inhibition of enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents. Studies have shown that certain analogs can inhibit mushroom tyrosinase effectively.
Analog | IC50 (µM) |
---|---|
1 | 6.46 |
2 | 6.56 |
These results suggest that the compound may have applications in cosmetic formulations aimed at reducing pigmentation.
Case Studies
A notable study investigated the effects of various benzothiazole derivatives on cancer cell lines and reported that several compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Properties
Molecular Formula |
C18H17N3O2S2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-9-5-3-7-13(15)11-19-21-17(22)12-24-18-20-14-8-4-6-10-16(14)25-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+ |
InChI Key |
NXBPUSVOWJUHOA-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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